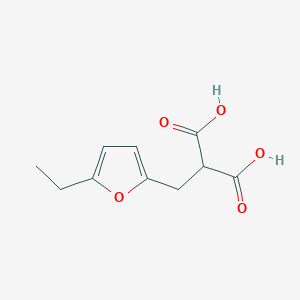
2-((5-Ethylfuran-2-yl)methyl)malonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((5-Ethylfuran-2-yl)methyl)malonic acid is an organic compound that belongs to the class of malonic acid derivatives It features a furan ring substituted with an ethyl group and a malonic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Ethylfuran-2-yl)methyl)malonic acid can be achieved through the malonic ester synthesis. This involves the alkylation of diethyl malonate with 5-ethylfuran-2-ylmethyl bromide. The reaction typically proceeds as follows:
Deprotonation: Diethyl malonate is deprotonated using a strong base such as sodium ethoxide to form an enolate.
Alkylation: The enolate undergoes nucleophilic substitution with 5-ethylfuran-2-ylmethyl bromide to form the alkylated product.
Hydrolysis: The ester groups are hydrolyzed under acidic conditions to yield the corresponding malonic acid derivative.
Decarboxylation: Upon heating, decarboxylation occurs, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, could also be applied to enhance the sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
2-((5-Ethylfuran-2-yl)methyl)malonic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The malonic acid moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Alkyl halides and other electrophiles can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction could produce dihydrofuran derivatives .
Scientific Research Applications
2-((5-Ethylfuran-2-yl)methyl)malonic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound can be used in the study of enzyme mechanisms and metabolic pathways involving malonic acid derivatives.
Industry: It can be used in the production of polymers, resins, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 2-((5-Ethylfuran-2-yl)methyl)malonic acid involves its interaction with various molecular targets and pathways. The malonic acid moiety can act as a competitive inhibitor of enzymes that utilize malonyl-CoA as a substrate. This inhibition can affect metabolic pathways such as fatty acid synthesis and the citric acid cycle .
Comparison with Similar Compounds
Similar Compounds
Methylmalonic acid: A derivative of malonic acid with a methyl group. It is an important intermediate in the metabolism of fats and proteins.
Ethylmalonic acid: Similar to methylmalonic acid but with an ethyl group. It is used in biochemical evaluations and diagnostics.
Phenylmalonic acid: Contains a phenyl group and is used in organic synthesis and as a biochemical marker.
Uniqueness
2-((5-Ethylfuran-2-yl)methyl)malonic acid is unique due to the presence of the furan ring, which imparts distinct chemical properties and reactivity.
Properties
Molecular Formula |
C10H12O5 |
|---|---|
Molecular Weight |
212.20 g/mol |
IUPAC Name |
2-[(5-ethylfuran-2-yl)methyl]propanedioic acid |
InChI |
InChI=1S/C10H12O5/c1-2-6-3-4-7(15-6)5-8(9(11)12)10(13)14/h3-4,8H,2,5H2,1H3,(H,11,12)(H,13,14) |
InChI Key |
QYTQFNGKWCPKQN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(O1)CC(C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


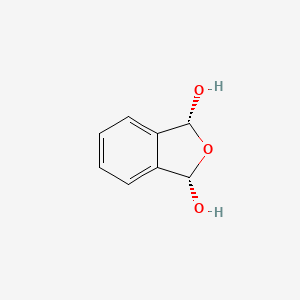
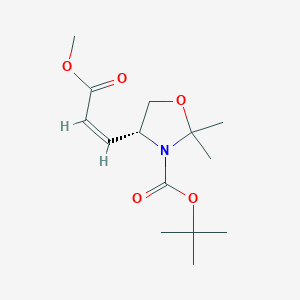
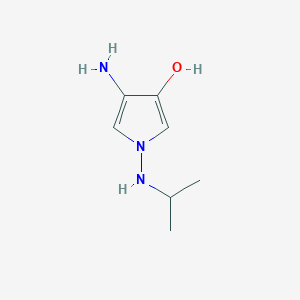

![2-(Aminomethyl)benzo[d]oxazole-5-sulfonyl chloride](/img/structure/B12872818.png)
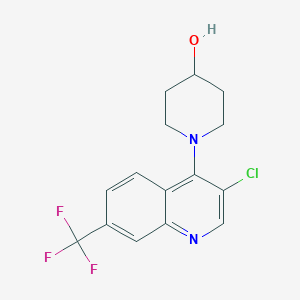
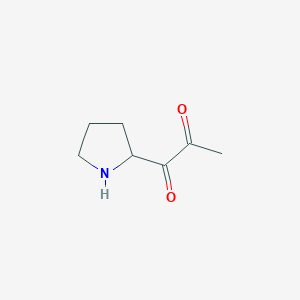
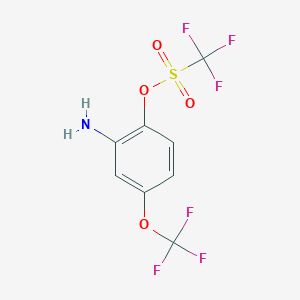
![2-Chloro-7-(chloromethyl)benzo[d]oxazole](/img/structure/B12872842.png)
![1H-Pyrrole-2-carboxamide, N-[2-(aminocarbonyl)phenyl]-](/img/structure/B12872844.png)
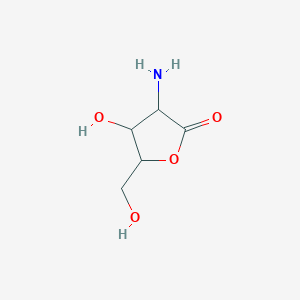
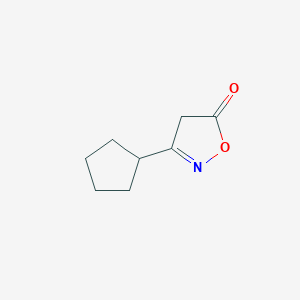

![2-(Furan-3-yl)-1H-benzo[d]imidazol-1-ol](/img/structure/B12872871.png)
